molecular formula C8H10BrNO B6360695 6-Bromo-3-ethoxy-2-methylpyridine CAS No. 864177-93-5

6-Bromo-3-ethoxy-2-methylpyridine

Cat. No. B6360695
CAS RN: 864177-93-5
M. Wt: 216.07 g/mol
InChI Key: PZGZCEMQVQUPEM-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-methylpyridine is a chemical compound with the CAS Number: 864177-93-5. It has a molecular weight of 216.08 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved from Iodoethane and 6-Bromo-3-hydroxy-2-methylpyridine .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BrNO/c1-3-11-7-4-5-8 (9)10-6 (7)2/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

6-Bromo-3-ethoxy-2-methylpyridine serves as an intermediate in various chemical synthesis processes. Its reactivity and potential for substitution make it valuable in creating complex molecules. For example, reactions involving potassium amide in liquid ammonia with bromo-derivatives of ethoxypyridine, including 6-bromo-2-ethoxypyridine, have been studied extensively. These reactions lead to the formation of amino derivatives, showcasing the compound's utility in synthesizing aminopyridines through substitution and ring transformation reactions. These processes are critical in the development of pharmaceuticals and agrochemicals, demonstrating the compound's role in creating structurally diverse and biologically active compounds (Streef & Hertog, 2010).

Development of Antiviral Compounds

Research into 6-substituted pyridines has led to the discovery of compounds with significant antiviral properties. For instance, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized from reactions involving bromo-derivatives of ethoxypyridine, have shown marked inhibitory activity against retroviruses, including HIV. This indicates the potential of this compound derivatives in contributing to the development of new antiviral medications, highlighting its importance in medicinal chemistry (Hocková et al., 2003).

Electrocatalysis and Coupling Reactions

The compound also plays a role in electrochemical studies and catalysis. Research involving the nickel-catalyzed electroreductive homocoupling of bromopyridines, including derivatives of 6-bromo-ethoxypyridine, has contributed to the development of novel synthesis methods for bipyridines and terpyridines. These compounds are crucial in various fields, including materials science, coordination chemistry, and as ligands in catalytic systems. The ability to efficiently synthesize these structures using this compound derivatives showcases its utility in advancing electrochemical synthesis technologies (Oliveira et al., 2012).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-3-ethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGZCEMQVQUPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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